molecular formula C15H14F3NO3S2 B2596935 N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1235354-40-1

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2596935
CAS RN: 1235354-40-1
M. Wt: 377.4
InChI Key: SWYKBGMQLNJJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TCB-2, is a research chemical that has gained interest in the scientific community due to its potential as a serotonin receptor agonist. TCB-2 is a member of the benzene sulfonamide class of compounds and is structurally similar to other research chemicals such as LSD and psilocybin.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Novel Sulfonamide Derivatives : A study by Ş. Küçükgüzel et al. (2013) focused on the synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The findings revealed potential therapeutic applications for these derivatives, with specific compounds showing significant anti-inflammatory and analgesic activities without causing tissue damage compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibitors : Another research avenue involves the development of sulfonamide derivatives as carbonic anhydrase inhibitors. A. Nocentini et al. (2016) synthesized compounds incorporating phenyl-1,2,3-triazole moieties and tested them as inhibitors of human carbonic anhydrase isoforms. These derivatives showed low nanomolar or subnanomolar inhibitory potency against relevant isoforms, with potential implications for treating glaucoma (A. Nocentini et al., 2016).

Progesterone Receptor Antagonists : In the search for new therapeutic agents, N-(4-phenoxyphenyl)benzenesulfonamide derivatives were developed as novel nonsteroidal progesterone receptor antagonists. These compounds, including a notable 3-trifluoromethyl derivative, showed potent PR-antagonistic activity, highlighting a new scaffold for PR antagonists with potential applications in treating diseases like uterine leiomyoma and breast cancer (Ayumi Yamada et al., 2016).

properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-13-3-5-14(6-4-13)24(20,21)19(12-1-2-12)9-11-7-8-23-10-11/h3-8,10,12H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYKBGMQLNJJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide

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